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Abstract
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a widely used cell-permeable

adenosine analog that pharmacologically activates AMP-activated protein kinase (AMPK).[1][2]

[3][4][5] While effective in vitro, its administration in vivo (specifically intraperitoneal, IP)

presents challenges regarding solubility, pH stability, and dosage calculation. This guide

provides a standardized, field-validated protocol for preparing high-concentration AICAR

solutions (up to 50 mg/mL) suitable for rodent metabolic studies, ensuring physiological

compatibility and experimental reproducibility.

Introduction & Mechanism
AICAR mimics cellular energy stress. Upon entering the cell via adenosine transporters, it is

phosphorylated by adenosine kinase into ZMP (5-aminoimidazole-4-carboxamide

ribonucleotide monophosphate).[3][4] ZMP acts as an AMP mimetic, binding allosterically to the
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-subunit of AMPK, thereby triggering catabolic pathways (fatty acid oxidation, glucose uptake)
and inhibiting anabolic processes.

Why Intraperitoneal (IP)?
Oral bioavailability of AICAR is poor (<5%) due to rapid gastrointestinal degradation and limited

absorption. IP injection is the preferred route for acute and chronic rodent studies, typically

requiring doses ranging from 250 mg/kg to 500 mg/kg.

Mechanistic Pathway
The following diagram illustrates the conversion of AICAR to ZMP and its downstream effects.
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Figure 1: Mechanism of Action.[5][6][7][8][9] AICAR functions as a pro-drug, requiring

intracellular conversion to ZMP to activate AMPK.[4]

Physicochemical Properties & Solubility Challenges
AICAR is supplied as a crystalline solid.[10] A critical error in many protocols is assuming high

solubility in phosphate-buffered saline (PBS) at room temperature.
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Property Value Notes

Molecular Weight 258.21 g/mol
Use batch-specific MW if

hydrated.

Appearance White to off-white powder
Hygroscopic; store desicated

at -20°C.

Solubility (Water) ~15-20 mg/mL (RT)
Can reach >50 mg/mL with

heat/sonication.

Solubility (PBS) < 10 mg/mL (RT) High salt reduces solubility.

Solubility (DMSO) ~40 mg/mL
Not recommended for high-

volume IP due to toxicity.

Critical Insight: For high-dose injections (e.g., 500 mg/kg), you often need a concentration of 50

mg/mL to keep the injection volume physiological. This concentration is supersaturated at room

temperature in saline/PBS and requires specific preparation steps (Heat/Sonication)

immediately prior to use.

Pre-Start Calculations
Before preparing the solution, calculate the required concentration to avoid injecting excessive

volumes.

Target Dose: 500 mg/kg (Standard metabolic dose)

Subject: Mouse (Average weight: 25 g = 0.025 kg)

Max IP Volume: 10-20 mL/kg (Ideal: < 0.5 mL per mouse)

Calculation:

[11]

Protocol: Preparation of 50 mg/mL AICAR Solution
This protocol is designed for a fresh preparation of high-concentration AICAR in physiological

saline.
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Materials Required[1][2][6][8][9][10][11][12][13][14][15]
AICAR powder (Store at -20°C).

Sterile 0.9% NaCl (Saline) or Sterile Water for Injection.

1N NaOH and 1N HCl (for pH adjustment).

Water bath (37°C - 45°C).

Syringe filter (0.22

m, PES or PVDF).

pH strips or micro-probe.

Workflow Diagram
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Figure 2: Step-by-step preparation workflow for high-concentration stock.
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Step-by-Step Procedure
Weighing: Calculate the total mass needed for your cohort + 10% overage. Weigh AICAR

into a sterile polypropylene tube.

Initial Dissolution: Add sterile 0.9% Saline to reach 80% of the final target volume.

Note: The powder occupies volume. Adding full volume initially will result in a lower

concentration.

Solubilization (The Critical Step):

Vortex vigorously for 1 minute.

The solution will likely be cloudy (suspension).

Place in a 37°C to 45°C water bath for 5-10 minutes.

Optional: If still cloudy, sonicate for 10 minutes.

Goal: A completely clear, colorless solution.

pH Adjustment:

AICAR solutions can be slightly acidic.[8]

Check pH.[10][11][12] If < 7.0, carefully add 1N NaOH dropwise to reach pH 7.2–7.4.

Warning: IP injection of acidic solutions causes abdominal writhing and potential

peritonitis.

Final Volume: Add saline to reach the exact final target volume. Mix well.

Sterilization: Pass the warm solution through a 0.22

m syringe filter (PES recommended for low protein binding, though AICAR is a small
molecule).

Tip: Filter while warm to prevent crystallization in the membrane.
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Administration: Inject immediately or keep at 37°C until injection.

Storage: High-concentration (50 mg/mL) solutions are unstable at 4°C and will precipitate.

Prepare fresh daily.

Troubleshooting & QC
Issue Cause Solution

Precipitation during filtration
Solution cooled down;

Concentration too high.

Keep syringe/solution warm

(37°C).[1] Reduce conc. to 25

mg/mL if possible.

Mouse shows irritation

(writhing)

pH is too low or solution is

hypertonic.

Re-check pH (aim for 7.4).

Ensure vehicle is 0.9% saline,

not water.

Solution turns yellow Oxidation or degradation.
Discard. Use fresh powder.

Store powder with desiccant.

Filter clogging Incomplete dissolution.
Do not force. Re-warm and

sonicate until absolutely clear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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